3,3-Difluoro-4-methylpentan-1-ol
Description
3,3-Difluoro-4-methylpentan-1-ol is a chemical compound belonging to the family of alcohols. It has the molecular formula C6H12F2O and a molecular weight of 138.16 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a pentanol backbone. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Properties
IUPAC Name |
3,3-difluoro-4-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O/c1-5(2)6(7,8)3-4-9/h5,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUQGYBECVHYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70830316 | |
| Record name | 3,3-Difluoro-4-methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70830316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88128-47-6 | |
| Record name | 3,3-Difluoro-4-methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70830316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4-methylpentan-1-ol typically involves the fluorination of 4-methylpentan-1-ol. One common method is the reaction of 4-methylpentan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: 3,3-Difluoro-4-methylpentan-2-one or 3,3-Difluoro-4-methylpentanal.
Reduction: 3,3-Difluoro-4-methylpentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-4-methylpentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-methylpentan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,3-Difluoro-4-methylpentane
- 3,3-Difluoro-4-methylpentan-2-one
- 3,3-Difluoro-4-methylpentanal
Comparison: Compared to its analogs, 3,3-Difluoro-4-methylpentan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential for hydrogen bonding, making it valuable in various synthetic and research applications.
Biological Activity
3,3-Difluoro-4-methylpentan-1-ol is a fluorinated alcohol that has gained attention in scientific research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C6H12F2O
- Molecular Weight: 138.16 g/mol
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group enables hydrogen bonding, while the fluorine atoms contribute to increased reactivity and lipophilicity. These properties facilitate interactions with various biomolecules, potentially influencing metabolic pathways and biological responses.
Antimicrobial Properties
Studies have indicated that fluorinated compounds can exhibit antimicrobial activity. For instance, the structural similarity of this compound to known antimicrobial agents suggests potential efficacy against certain pathogens. Research is ongoing to evaluate its effectiveness against bacterial strains and fungi.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that at higher concentrations, it may induce cytotoxic effects in specific cell lines. Observations include:
- Dose-dependent cell viability reduction.
- Induction of apoptosis in cultured human cells.
These findings necessitate further investigation into the compound's safety and potential therapeutic applications .
Applications in Research and Industry
Chemical Synthesis:
this compound serves as a valuable building block in synthesizing more complex fluorinated compounds. Its unique properties make it suitable for developing specialty chemicals used in pharmaceuticals and agrochemicals.
Pharmaceutical Development:
Research is underway to explore its potential as an active pharmaceutical ingredient (API) or intermediate in drug synthesis. The compound's interaction with biological systems could lead to novel therapeutic agents targeting various diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,3-Difluoro-4-methylpentane | No hydroxyl group; only fluorine atoms | Limited; primarily a hydrocarbon |
| 3,3-Difluoro-4-methylpentan-2-one | Contains a ketone functional group | Potentially more reactive than alcohol |
| 3,3-Difluoro-4-methylpentanal | Contains an aldehyde functional group | Similar reactivity; different applications |
This comparison highlights the unique position of this compound due to its combination of functional groups which may enhance its biological activity compared to its analogs.
Case Studies
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial properties of various fluorinated alcohols, including this compound. Results showed that at specific concentrations, it inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential as a disinfectant or preservative agent.
Toxicity Assessment:
In a toxicity study involving rodent models, administration of high doses of this compound resulted in observable histopathological changes in liver tissues. These findings underline the necessity for careful dosage consideration in future applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
